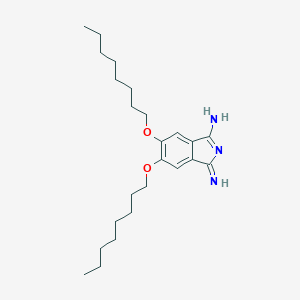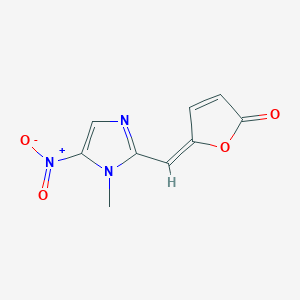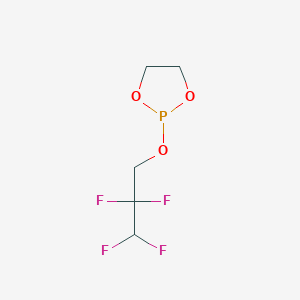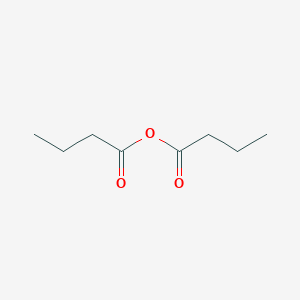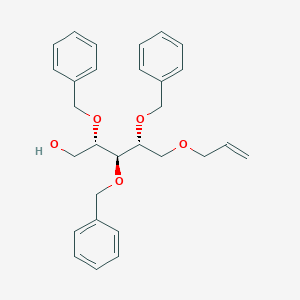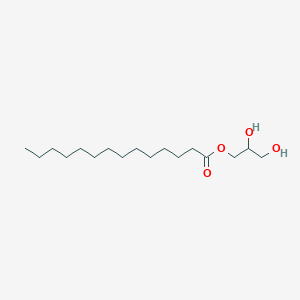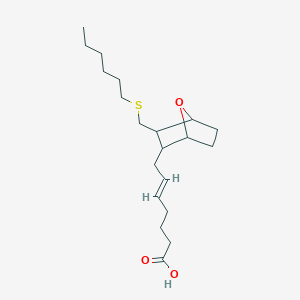
2,4-二氯喹唑啉
描述
2,4-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4-Dichloroquinazoline involves the use of 2,4-quinazoline diones, phosphorus oxychloride, and triethylamine . The mixture is heated and then concentrated to obtain an oily matter, which is dissolved with toluene. The organic layer is separated and washed successively with water, hydrochloric acid, water, soda ash aqueous solution, and water again. The product is then dried with anhydrous sodium sulfate and concentrated to obtain 2,4-dichloroquinazoline .Molecular Structure Analysis
The molecular structure of 2,4-Dichloroquinazoline is represented by the SMILES notation ClC1=NC(Cl)=C2C=CC=CC2=N1 . It has a molecular weight of 199.04 g/mol .Physical And Chemical Properties Analysis
2,4-Dichloroquinazoline has a density of 1.5±0.1 g/cm3, a boiling point of 273.3±23.0 °C at 760 mmHg, and a melting point of 117-120 °C . It has a molar refractivity of 50.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 133.9±3.0 cm3 .科学研究应用
Metal-Catalyzed Cross-Coupling Reactions
Halogenated quinazolinones and quinazolines, such as 2,4-Dichloroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling .
Generation of Polysubstituted Derivatives
2,4-Dichloroquinazoline can be used to generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Synthesis of Biologically Relevant Compounds
2,4-Dichloroquinazoline can be used in the synthesis of biologically relevant compounds . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors . These compounds were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .
Synthesis of Tyrosine Kinase Inhibitors
Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor (TKI) that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . This compound can be synthesized using 2,4-Dichloroquinazoline .
Synthesis of Aurora A Inhibitors
The 6-alkynylated 4-aminoquinazolines, which serve as selective inhibitors of Aurora A, can be synthesized using 2,4-Dichloroquinazoline .
Synthesis of Angiogenesis Inhibitors
The 4-anilinoquinazoline derivative CP-724,714, a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer, can be synthesized using 2,4-Dichloroquinazoline .
安全和危害
未来方向
作用机制
Target of Action
2,4-Dichloroquinazoline is a type of quinazoline derivative that has been found to have significant biological activity. The primary target of 2,4-Dichloroquinazoline is DNA and topoisomerase II (Topo II) . Topo II is an enzyme that plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell death, making it a valuable target for anticancer drugs .
Mode of Action
2,4-Dichloroquinazoline acts as a DNA intercalator . DNA intercalators are agents that can insert themselves between the base pairs of the DNA helix, causing substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle . This can inhibit the normal functioning of DNA and RNA, preventing cell replication and leading to cell death .
Biochemical Pathways
The intercalation of 2,4-Dichloroquinazoline into DNA can disrupt several biochemical pathways. It inhibits the function of Topo II, an enzyme that plays a key role in DNA replication and transcription . This inhibition can lead to the induction of apoptosis in cancer cells and arrest the growth at the S and G2/M phases .
Result of Action
The result of 2,4-Dichloroquinazoline’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . It has been shown to have significant cytotoxic effects against certain cancer cell lines . For example, it has been found to increase the level of BAX, a pro-apoptotic protein, and decrease the level of Bcl-2, an anti-apoptotic protein .
Action Environment
The action of 2,4-Dichloroquinazoline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the cellular environment, such as the presence of certain enzymes or proteins.
属性
IUPAC Name |
2,4-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQSVSYUEBNNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291383 | |
| Record name | 2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroquinazoline | |
CAS RN |
607-68-1 | |
| Record name | 2,4-Dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 607-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 2,4-dichloroquinazoline?
A1: 2,4-Dichloroquinazoline is frequently synthesized from readily available starting materials. One approach involves the cyclocondensation of anthranilonitrile with bis(trichloromethyl)carbonate in the presence of a catalytic amount of triphenylphosphine oxide. [] Another method utilizes the reaction of 2-ethynylanilines with diphosgene in acetonitrile under heating. []
Q2: How does 2,4-dichloroquinazoline react with nucleophiles?
A2: Due to the electron-withdrawing nature of the quinazoline core and the presence of two chlorine atoms, 2,4-dichloroquinazoline exhibits high reactivity towards nucleophiles. It readily undergoes nucleophilic aromatic substitution reactions (SNAr) with various nucleophiles, such as amines, alcohols, and thiols. [, , , , , , , , , , , , , ]
Q3: Is it possible to perform sequential substitutions on 2,4-dichloroquinazoline?
A4: Absolutely. The differential reactivity of the chlorine atoms allows for the construction of diversely substituted quinazolines via sequential SNAr reactions or a combination of SNAr and cross-coupling reactions. [, ] This strategy enables the installation of various substituents at the 2, 4, 6, and 8 positions of the quinazoline scaffold.
Q4: Can 2,4-dichloroquinazoline participate in palladium-catalyzed cross-coupling reactions?
A5: Yes, despite the presence of chlorine atoms, 2,4-dichloroquinazoline can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, primarily at the 2-position. [, ] This reactivity provides an avenue for introducing aryl and heteroaryl substituents onto the quinazoline core.
Q5: What is the significance of 2,4-diaminoquinazolines in medicinal chemistry?
A6: 2,4-Diaminoquinazolines constitute a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This has led to their exploration as potential therapeutics for various diseases. []
Q6: How are 2,4-diaminoquinazoline derivatives synthesized from 2,4-dichloroquinazoline?
A7: The synthesis typically involves sequential nucleophilic substitution reactions on the 2,4-dichloroquinazoline core. First, reaction with a protected amine, such as a 4-aminopiperidine derivative, installs the first amino group. Subsequent reaction with an aniline derivative introduces the second amino group, leading to the desired 2,4-diaminoquinazoline. []
Q7: Are there solid-phase synthesis methods for preparing 2,4-diaminoquinazoline libraries?
A8: Yes, efficient solid-phase synthesis protocols have been developed for generating libraries of 2,4-diaminoquinazolines. These methods utilize polymer-supported reagents and building blocks, facilitating high-throughput synthesis and combinatorial chemistry approaches. [, ]
Q8: What types of biological activities have been reported for 2,4-diaminoquinazoline derivatives?
A8: 2,4-Diaminoquinazolines have demonstrated promising activities against various targets, including:
- 5-HT6 receptor modulation: These compounds show potential for treating neurological disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease. []
- Antimalarial activity: Some derivatives exhibit potent antimalarial activity against Plasmodium falciparum. []
- Antibacterial activity: Certain 2,4-diaminoquinazolines, particularly those with sulfur-linked bis-heterocyclic substituents, display antibacterial activity against Staphylococcus aureus. []
Q9: What factors influence the biological activity of 2,4-diaminoquinazolines?
A10: The biological activity of these compounds is strongly influenced by the nature and position of substituents on the quinazoline ring, particularly at the 2- and 4-amino groups. Structural modifications can impact target binding affinity, potency, and selectivity. [, , ]
Q10: What is the molecular formula and molecular weight of 2,4-dichloroquinazoline?
A10: The molecular formula of 2,4-dichloroquinazoline is C8H4Cl2N2, and its molecular weight is 203.04 g/mol.
Q11: What spectroscopic techniques are used to characterize 2,4-dichloroquinazoline?
A11: Common characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide information about the number and environment of hydrogen and carbon atoms, respectively, in the molecule. []
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the compound based on their characteristic vibrational frequencies. []
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule, aiding in structure elucidation. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




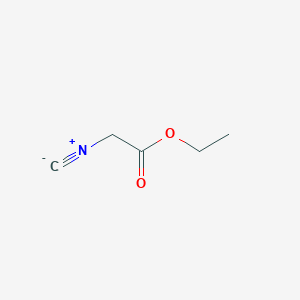
![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
